molecular formula C11H15NO2 B2793292 N-[2-(4-Methylphenoxy)ethyl]acetamide CAS No. 313552-85-1

N-[2-(4-Methylphenoxy)ethyl]acetamide

Cat. No.: B2793292
CAS No.: 313552-85-1
M. Wt: 193.246
InChI Key: ZAPFOLMPTJGPGD-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenoxy)ethyl]acetamide is an acetamide derivative characterized by a phenoxyethyl backbone substituted with a methyl group at the para-position of the phenyl ring. Structurally, it consists of:

  • Acetamide core: Provides hydrogen-bonding capability and metabolic stability.
  • 4-Methylphenoxy group: Enhances lipophilicity, influencing solubility and membrane permeability.
  • Ethyl linker: Balances rigidity and flexibility for optimal molecular interactions.

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFOLMPTJGPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-Methylphenoxy)ethyl]acetamide is investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit various pharmacological effects, such as:

  • Anti-inflammatory properties: Studies have shown that derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Antimicrobial activity: Some phenoxy acetamides demonstrate significant efficacy against bacterial strains, indicating potential use as antimicrobial agents.

Antitumor Activity

Research into related compounds has revealed promising antitumor properties. For instance, modifications in the phenyl and acetamide groups can enhance cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may exhibit similar activity, warranting further investigation.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several steps:

  • Preparation of the Phenoxy Group: The phenoxy derivative is synthesized through nucleophilic substitution reactions.
  • Acetamide Formation: The acetamide functionality is introduced via acylation reactions.

The structure-activity relationship (SAR) studies indicate that variations in the methyl group position and size can significantly affect the compound's biological activity. For example, substituents at different positions on the phenyl ring can lead to variations in lipophilicity and receptor binding affinity.

Case Study 1: Antimicrobial Evaluation

In a study evaluating similar compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties, suggesting its potential use in treating bacterial infections.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.25Effective against biofilm
AntimicrobialEscherichia coli0.30Synergistic effects noted

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HT29 colon cancer cells. The IC50 values were below 1 μM, indicating strong growth inhibition.

Cell LineIC50 (μM)Notes
HT29<1Significant growth inhibition
Jurkat T Cells<1.5Enhanced by electron-donating groups

Mechanism of Action

The mechanism by which N-[2-(4-Methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyethyl Acetamide Derivatives

(a) 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide ([FL-no: 16.133])
  • Structure : Differs in the substitution at the acetamide nitrogen, incorporating pyrazole and thiophene groups.
  • Application : Approved as a GRAS flavoring agent (FEMA 4809) for imparting cooling sensations .
  • Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl 2-(4-methylphenoxy)acetate .
  • Key Contrast: Unlike N-[2-(4-Methylphenoxy)ethyl]acetamide, this compound is tailored for sensory properties rather than therapeutic use.
(b) 2-(4-Chloro-3-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide
  • Structure : Chloro and pyrazole substituents enhance antimicrobial activity.
  • Activity : Exhibits antibacterial and antifungal properties due to halogenation and heterocyclic moieties .
  • Key Contrast: Halogen atoms increase electronegativity and reactivity, which may reduce metabolic stability compared to the non-halogenated target compound.

Anilinoethyl Acetamide Derivatives (Melatonergic Ligands)

(a) UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
  • Structure: Contains a diphenylamino group with a methoxy substituent.
  • Activity : MT2-selective partial agonist with sleep-inducing and anxiolytic effects in rodents .
  • Key Contrast: The methoxy group improves water solubility but may reduce metabolic stability compared to the methylphenoxy group in the target compound.
(b) UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
  • Structure : Bromo and fluoro substituents enhance receptor binding affinity.
  • Activity : Greater metabolic stability than UCM765 due to halogenation .

Heterocyclic and Aromatic Acetamides

(a) N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide
  • Structure: Complex triazole-thiazole scaffold with a methylphenoxy group.
(b) N-(4-Hydroxyphenethyl)acetamide
  • Structure : Hydroxyl group on the phenyl ring enhances polarity.
  • Activity : Isolated from Brevibacillus brevis as a secondary metabolite with antimicrobial properties .
  • Key Contrast : The hydroxyl group improves water solubility but increases susceptibility to oxidative metabolism.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Acetamides

Compound Key Substituents Bioactivity/Application Metabolic Stability Reference
This compound 4-Methylphenoxy, ethyl linker Not explicitly reported Moderate (inferred) -
FL-no: 16.133 Pyrazole, thiophene Cooling flavoring agent (GRAS) High
UCM765 Methoxyphenyl, diphenylamino MT2 receptor modulation Low
UCM924 Bromo, fluorophenyl Improved metabolic stability High
2-(4-Chloro-3-methylphenoxy)acetamide Chloro, pyrazole Antimicrobial Moderate

Key Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., halogens) enhance receptor binding but may reduce solubility. Alkyl/aryl ethers (e.g., methylphenoxy) balance lipophilicity and metabolic stability.
  • Applications : Structural variations dictate use in therapeutics (melatonin receptors), flavoring (sensory agents), or antimicrobials.
  • Synthetic Routes : Reductive alkylation, condensation, and cyclization are common methods .

Biological Activity

N-[2-(4-Methylphenoxy)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group substituted with a methyl group at the para position, which influences its biological activity. The general structure can be represented as follows:

N 2 4 Methylphenoxy ethyl acetamide\text{N 2 4 Methylphenoxy ethyl acetamide}

This structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

The biological activity of this compound is mediated through its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects such as:

  • Antimicrobial Activity : The compound has shown promising results against a range of microorganisms.
  • Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Research suggests it may inhibit inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, with varying degrees of potency depending on the specific bacterial strain.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. Notably, it has been tested against:

Cell Line IC50 (µM)
HCT-151.61 ± 1.92
A-4311.98 ± 1.22

These values suggest that the compound's structural features contribute to its activity against these cell lines, particularly the presence of the methyl group which enhances lipophilicity and cellular uptake.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect biological activity. For instance:

  • Methyl Group Positioning : The para substitution of the methyl group on the phenoxy ring is crucial for enhancing cytotoxicity.
  • Functional Group Variations : Changes in functional groups can lead to variations in binding affinity and selectivity towards target enzymes or receptors.

Case Studies

  • Antimicrobial Study : A study assessing the antimicrobial efficacy of this compound found that it exhibited comparable activity to standard antibiotics against specific strains of bacteria, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines, this compound showed significant growth inhibition, particularly in colon carcinoma cells (HCT-15), with an IC50 value indicating high potency .
  • Inflammatory Response Modulation : Research demonstrated that this compound could downregulate inflammatory markers in vitro, suggesting its therapeutic potential in managing chronic inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield Source
Acidic hydrolysis6M HCl, reflux, 6 hours2-(4-methylphenoxy)ethylamine + acetic acid78%
Basic hydrolysis2M NaOH, 80°C, 4 hours2-(4-methylphenoxy)ethylamine + acetate salt85%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .

Alkylation and Acylation

The secondary amide nitrogen participates in alkylation and acylation:

Reaction Type Reagents Product Key Conditions
N-AlkylationMethyl iodide, K₂CO₃, acetoneN-Methyl-N-[2-(4-methylphenoxy)ethyl]acetamideRoom temperature, 12 hours
N-AcylationAcetyl chloride, Et₃N, THFN-Acetyl-N-[2-(4-methylphenoxy)ethyl]acetamide0°C, 2 hours

Kinetic Note :
Alkylation proceeds faster than acylation due to reduced steric hindrance .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenoxy moiety directs electrophiles to the para position relative to the methyl group:

Reaction Reagents Product Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C4-Methyl-3-nitro-phenoxy derivativePara to methyl
SulfonationSO₃, H₂SO₄, 50°C4-Methyl-3-sulfo-phenoxy derivativePara to methyl

Computational Validation :
Density Functional Theory (DFT) calculations confirm the electron-donating effect of the methyl group stabilizes the para-directed transition state .

Oxidation and Reduction

The ethyl linker and methylphenoxy group exhibit redox activity:

Process Reagents Product Notes
OxidationKMnO₄, H₂O, 70°CPhenolic acetamide derivativePartial ether cleavage
Catalytic HydrogenationH₂, Pd/C, ethanolN-[2-(4-methylcyclohexoxy)ethyl]acetamideSaturated side chain

Side Reaction :
Over-oxidation with KMnO₄ may degrade the acetamide group, requiring controlled conditions .

Metal-Catalyzed Cross-Coupling

The compound participates in palladium-mediated reactions:

Reaction Catalyst Product Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized acetamideDrug intermediate
Buchwald-HartwigPd₂(dba)₃, XPhosN-Aryl derivativesAntidepressant analogs

Optimized Parameters :

  • Suzuki coupling: 5 mol% catalyst, 80°C, 24 hours (yield: 72%) .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

  • Norrish Type I cleavage : Breaking the C–O bond in the phenoxy group .

  • Radical formation : Stabilized by conjugation with the aromatic ring .

Supramolecular Interactions

Crystallographic studies (e.g., X-ray diffraction) reveal:

  • Hydrogen bonding : Between the amide NH and carbonyl oxygen (distance: 2.89 Å) .

  • π-Stacking : Between aromatic rings (interplanar spacing: 3.45 Å) .

Computational Reactivity Predictions

Fukui function analysis identifies:

  • Electrophilic sites : Carbonyl carbon (ƒ⁻ = 0.152).

  • Nucleophilic sites : Amide nitrogen (ƒ⁺ = 0.118) .

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